

# Application Notes and Protocols for Auy922

## Stock Solution Preparation and Experimental Use

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### Compound of Interest

Compound Name: Auy922

Cat. No.: B608687

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These application notes provide a comprehensive guide for the preparation of **Auy922** stock solutions using Dimethyl Sulfoxide (DMSO) and detailed protocols for its application in common cancer research experiments. **Auy922** is a potent, second-generation, non-geldanamycin inhibitor of Heat Shock Protein 90 (HSP90) that has demonstrated significant activity against a wide range of human cancer models in vitro and in vivo.[1]

## Data Presentation

### Auy922 Properties and Stock Solution Parameters

Parameter	Value	Reference
Molecular Formula	C <sub>26</sub> H <sub>31</sub> N <sub>3</sub> O <sub>5</sub>	[2]
Molecular Weight	465.5 g/mol	[2]
Solubility in DMSO	>10 mM	[2]
≥23.27 mg/mL	[2]	
5 mg/mL	[3]	
93 mg/mL (199.76 mM)	[4]	
Recommended Stock Concentration	10 mM	[5][6]
Storage of Stock Solution	-20°C for several months	[2]
-80°C for up to 1 year	[4]	
Storage of Powder	-20°C for up to 3 years	

## In Vitro Efficacy of Auy922

Assay Type	Cell Lines	IC <sub>50</sub> / GI <sub>50</sub> Values	Reference
Proliferation Inhibition	Gastric Cancer Cell Lines	~2 to 40 nmol/L	[2]
Proliferation Inhibition	Human Breast Cancer Cell Lines	3 to 126 nM	[5]
Proliferation Inhibition	Non-Small Cell Lung Cancer (41 lines)	< 100 nM	[7]
HSP90α/β Inhibition (cell-free)	-	13 nM / 21 nM	[2][4]

## Experimental Protocols

### Protocol 1: Preparation of 10 mM Auy922 Stock Solution in DMSO

This protocol details the steps for preparing a 10 mM stock solution of **Auy922** in 100% DMSO.

#### Materials:

- **Auy922** powder
- Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)
- Sterile, nuclease-free microcentrifuge tubes (1.5 mL or 2.0 mL)
- Calibrated micropipettes and sterile, nuclease-free pipette tips
- Analytical balance
- Vortex mixer
- Personal Protective Equipment (lab coat, gloves, safety glasses)

#### Procedure:

- Calculation:
  - To prepare a 10 mM stock solution, calculate the required mass of **Auy922** using its molecular weight (465.5 g/mol ). For 1 mL of a 10 mM solution:
    - $\text{Mass (mg)} = 10 \text{ mmol/L} \times 1 \text{ L}/1000 \text{ mL} \times 1 \text{ mL} \times 465.5 \text{ g/mol} \times 1000 \text{ mg/g} = 4.655 \text{ mg}$
- Weighing:
  - Tare a sterile microcentrifuge tube on an analytical balance.
  - Carefully weigh 4.655 mg of **Auy922** powder into the tube.
- Dissolution:
  - Using a calibrated micropipette, add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the **Auy922** powder.
  - Close the tube tightly and vortex for 30-60 seconds to facilitate dissolution.

- Visually inspect the solution to ensure the compound has completely dissolved. If particulates remain, gentle warming to 37°C or brief sonication can be employed.[\[2\]](#)
- Aliquoting and Storage:
  - Once fully dissolved, aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, clearly labeled microcentrifuge tubes to avoid repeated freeze-thaw cycles.
  - Store the aliquots at -20°C or -80°C, protected from light.[\[2\]](#)[\[4\]](#)

## Protocol 2: Cell Viability (MTT) Assay

This protocol outlines the use of the **Auy922** stock solution to determine its effect on the viability of cancer cells.

Materials:

- Cancer cell line of interest
- Complete cell culture medium
- 96-well cell culture plates
- **Auy922** stock solution (10 mM in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO
- Microplate reader

Procedure:

- Cell Seeding:
  - Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

- Incubate the plate at 37°C in a 5% CO<sub>2</sub> incubator for 24 hours to allow for cell attachment.
- Drug Treatment:
  - Prepare serial dilutions of **Auy922** from the 10 mM stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100, 1000 nM).
  - Ensure the final DMSO concentration in all wells (including the vehicle control) is less than 0.5% to avoid solvent-induced cytotoxicity.[8]
  - Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of **Auy922**. Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.
  - Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[6]
- MTT Assay:
  - After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
  - Incubate the plate for 4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[9]
  - Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
  - Gently shake the plate for 15 minutes to ensure complete dissolution.
- Data Acquisition:
  - Measure the absorbance at 570 nm using a microplate reader.[9]
  - Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC<sub>50</sub> value.

## Protocol 3: Western Blot Analysis of HSP90 Client Proteins

This protocol describes the investigation of the effect of **Auy922** on the expression levels of HSP90 client proteins.

Materials:

- Cancer cell line of interest
- 6-well cell culture plates
- **Auy922** stock solution (10 mM in DMSO)
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- PVDF membrane
- Transfer buffer
- Blocking buffer (e.g., 5% non-fat milk or 3% BSA in TBST)
- Primary antibodies (e.g., against p-Akt, total Akt, HER-2, HIF-1 $\alpha$ , VEGFA, VEGFR1/2, HSP70, and a loading control like  $\beta$ -actin or GAPDH)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system

Procedure:

- Cell Treatment and Lysis:
  - Seed cells in 6-well plates and allow them to attach overnight.

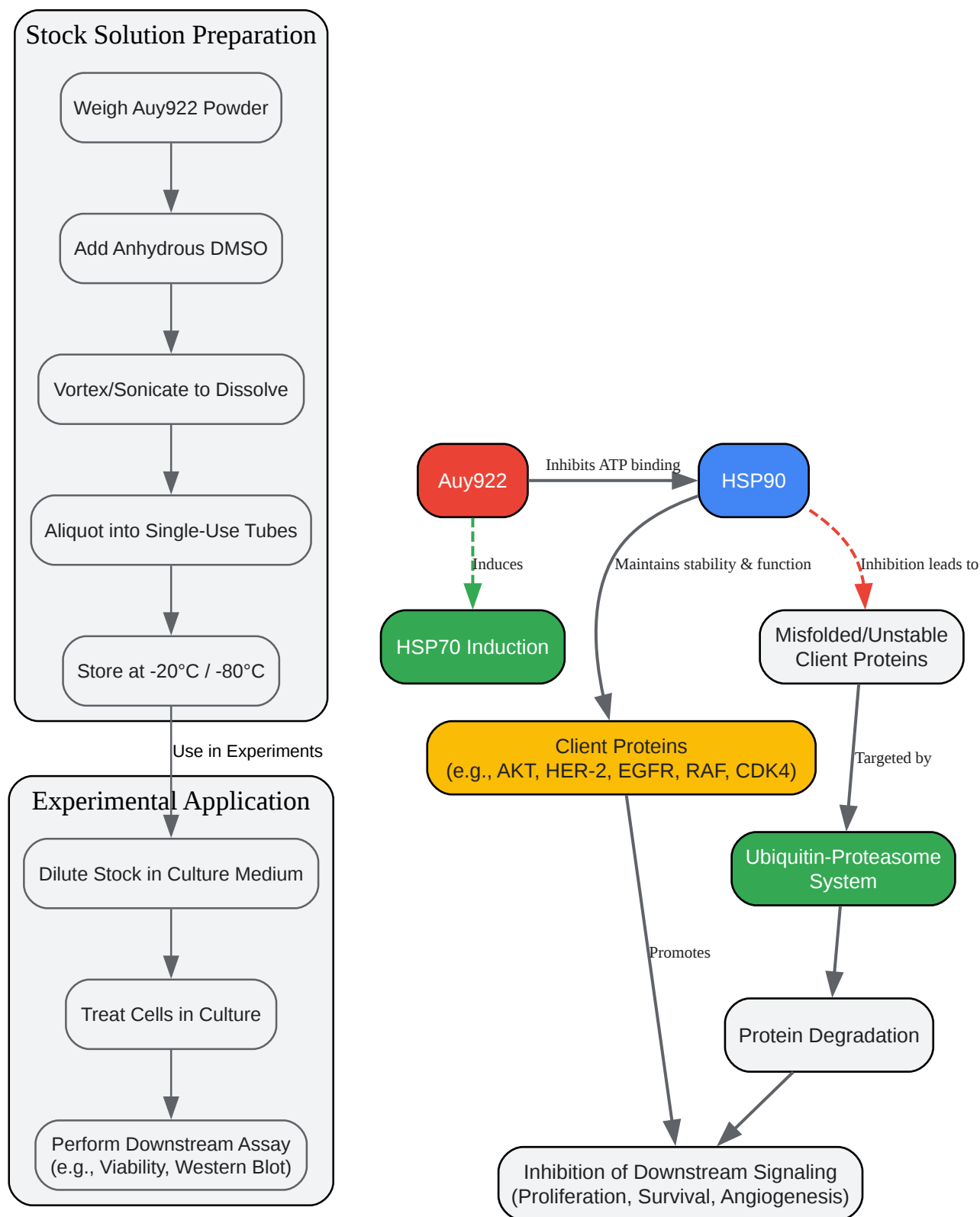
- Treat the cells with various concentrations of **Auy922** (e.g., 50, 100 nM) for a specified time (e.g., 24 hours).<sup>[7]</sup>
- After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer.
- Centrifuge the lysates to pellet cell debris and collect the supernatant.
- Protein Quantification:
  - Determine the protein concentration of each lysate using a BCA protein assay.
- SDS-PAGE and Protein Transfer:
  - Normalize the protein samples to the same concentration and boil them in Laemmli sample buffer.
  - Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
  - Transfer the separated proteins to a PVDF membrane.
- Immunoblotting:
  - Block the membrane with blocking buffer for 1 hour at room temperature.
  - Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
  - Wash the membrane three times with TBST for 5-10 minutes each.
  - Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
  - Wash the membrane again three times with TBST.
- Detection and Analysis:
  - Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system.

- Analyze the band intensities to determine the changes in protein expression levels.

**Auy922** treatment is expected to cause a dose-dependent decrease in HSP90 client proteins like Akt and HER-2, and an increase in the expression of HSP70, a marker of HSP90 inhibition.[5][10][11]

## Visualizations





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